molecular formula C9H18N2O2 B7985216 N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide

N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide

Cat. No.: B7985216
M. Wt: 186.25 g/mol
InChI Key: NPYGWXLSQFIGIG-SECBINFHSA-N
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Description

N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with a 2-hydroxyethyl group at the (R)-configured nitrogen and an acetamide moiety at the 3-position. This compound is structurally significant due to its hybrid pharmacophore, combining the hydrogen-bonding capacity of the acetamide group with the conformational flexibility of the piperidine scaffold.

Properties

IUPAC Name

N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-8(13)10-9-3-2-4-11(7-9)5-6-12/h9,12H,2-7H2,1H3,(H,10,13)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYGWXLSQFIGIG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide typically involves the reaction of piperidine derivatives with acetic anhydride and ethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide may involve large-scale synthesis using automated reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[®-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide, highlighting key differences in substituents, synthesis routes, and properties:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Yield/Status Key References
This compound Piperidine (R)-1-(2-Hydroxyethyl), 3-acetamide C₉H₁₈N₂O₂ 186.25 Discontinued (CymitQuimica catalog)
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide (21) Piperidine 1-Ethyl, 3-acetamide with hydroxyimino side chain C₁₁H₁₉N₃O₂ 225.29 68–72% yield (Method A/B)
N-[1-(2-Amino-ethyl)-piperidin-3-yl]-N-ethyl-acetamide Piperidine 1-(2-Aminoethyl), N-ethyl-acetamide C₁₁H₂₃N₃O 213.32 Available (Parchem Chemicals)
N-{1-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidin-3-yl}-2-(3-methoxyphenyl)acetamide Piperidine-pyrazole hybrid 1-(4-Chlorophenyl-pyrazole), 3-acetamide with 3-methoxyphenyl C₂₄H₂₆ClN₄O₂ 452.94 No yield reported (Patent application)
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide Pyrrolidine (S)-1-(2-Hydroxyethyl), 3-acetamide with N-methyl C₁₀H₂₀N₂O₂ 200.28 Discontinued (CymitQuimica catalog)

Key Structural and Functional Comparisons

Core Heterocycle: The piperidine core in the target compound offers a six-membered ring with greater conformational flexibility compared to pyrrolidine analogs (five-membered ring), which may influence binding to rigid enzyme pockets .

Substituent Effects: The 2-hydroxyethyl group in the target compound increases hydrophilicity compared to the ethyl or 2-aminoethyl groups in analogs (). This may improve aqueous solubility but reduce membrane permeability . The hydroxyimino side chain in compound 21 () introduces a tautomerizable moiety, which could enhance metal-binding or redox activity.

Biological Activity

N-[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-acetamide, also known by its CAS number 898387-28-5, is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and pain management. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an amide and features a piperidine ring with a hydroxylated ethyl substituent. Its molecular formula is C10H21N3OC_{10}H_{21}N_{3}O and it has a molecular weight of approximately 183.29 g/mol. The presence of the hydroxyl group enhances its solubility and potential interactions with biological targets.

Preliminary studies suggest that this compound may function as an inhibitor of MDM2 , a protein that negatively regulates the tumor suppressor p53. By inhibiting MDM2, this compound may promote the reactivation of p53, leading to enhanced apoptosis in cancer cells. This mechanism positions it as a promising candidate for cancer therapy, particularly in tumors where p53 is inactivated due to MDM2 overexpression.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through its interaction with MDM2. In vitro studies have demonstrated that compounds targeting MDM2 can lead to significant reductions in cell viability in various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against breast and colon cancer cell lines.

Analgesic Effects

In addition to its anticancer potential, this compound has been evaluated for analgesic properties . Animal model studies have suggested that this compound may alleviate pain through mechanisms similar to those of traditional analgesics, possibly involving modulation of opioid receptors or inhibition of pain pathways.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is useful to compare it with related piperidine derivatives:

Compound NameStructural FeaturesBiological Activity
N-Methyl-N-(1-piperidinyl)acetamidePiperidine ring with methyl substitutionAnalgesic properties
N-Isopropyl-N-(3-piperidinyl)acetamideSimilar structure with isopropyl groupPotential MDM2 inhibitor
N-Cyclobutyl-N-[1-(hydroxyethyl)piperidin-3-yl]acetamideCyclobutyl group instead of cyclopropylInvestigated for similar biological pathways

The structural variations among these compounds influence their pharmacological profiles and mechanisms of action, indicating that specific substitutions can enhance therapeutic efficacy.

Case Studies and Research Findings

A study published in Pharmaceutical Sciences examined various derivatives of hydroxylated piperidines for their anticonvulsant activity. While not directly related to this compound, the findings suggest that similar structures can exhibit significant biological activity through modulation of neurotransmitter systems . Another study focused on the synthesis and characterization of piperidine derivatives reported promising results regarding their antibacterial and antifungal activities, reinforcing the versatility of this chemical class .

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